![molecular formula C14H11N5O3 B2738077 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338660-53-9](/img/structure/B2738077.png)
1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H11N5O3 and its molecular weight is 297.274. The purity is usually 95%.
BenchChem offers high-quality 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, characterized by the presence of a five-membered aromatic ring that includes both nitrogen and oxygen atoms, are notable for their broad therapeutic applications across a variety of medical conditions. The unique structural feature of the 1,3,4-oxadiazole ring, which facilitates effective binding to various enzymes and receptors through numerous weak interactions, has propelled research into the development of 1,3,4-oxadiazole-based compounds. These compounds exhibit significant pharmacological activities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other therapeutic effects. Their development underscores the potential for 1,3,4-oxadiazole derivatives to contribute to the treatment of a wide array of diseases, highlighting their importance in medicinal chemistry and drug design Verma et al., 2019.
Applications in Metal-Ion Sensing
Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, play a pivotal role beyond pharmacology, extending into polymers, material science, and organic electronics. The synthesis of 1,3,4-oxadiazole derivatives has been leveraged for the development of chemosensors due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. These properties make 1,3,4-oxadiazoles a prime choice for metal-ion sensors, showcasing their versatility in detecting various metal ions through mechanisms such as photo-induced electron transfer and complex formation. This wide-ranging applicability underlines the significance of 1,3,4-oxadiazole derivatives in the development of advanced materials and sensors, contributing to technological advancements in fields such as environmental monitoring and analytical chemistry Sharma et al., 2022.
New Drug Development Significance
The 1,3,4-oxadiazole core is recognized for its pharmacological diversity among nitrogen heterocyclic compounds, serving as bioisosteres for carboxylic acids, carboxamides, and esters. This feature has led to its widespread application across various domains, including as polymers and luminescence-producing materials. The synthesis and biological properties of 1,3,4-oxadiazole-containing compounds have been extensively studied, revealing a broad spectrum of pharmacological activities such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. This diversity in biological activity signifies the 1,3,4-oxadiazole core's critical role in the development of new therapeutic agents, offering a promising avenue for the creation of more effective and less toxic medicinal compounds Rana et al., 2020.
Propiedades
IUPAC Name |
1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-14(21)10-6-19(7-16-10)11-4-3-9(5-15-11)13-17-12(18-22-13)8-1-2-8/h3-8H,1-2H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPGPSSIVTWOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CN=C(C=C3)N4C=C(N=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2737994.png)
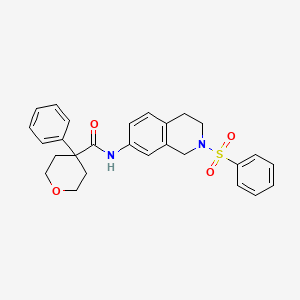
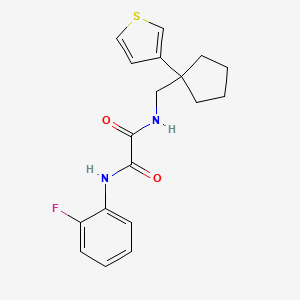
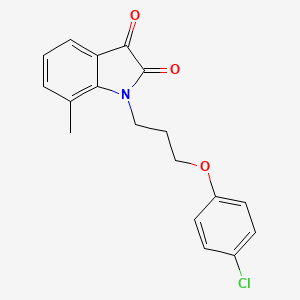
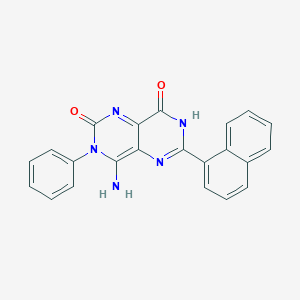
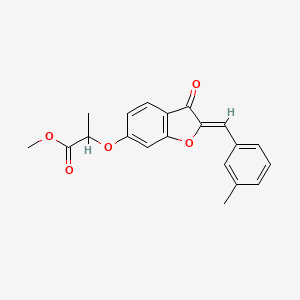
![7-(2-Fluorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2738007.png)
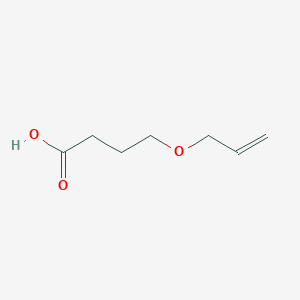
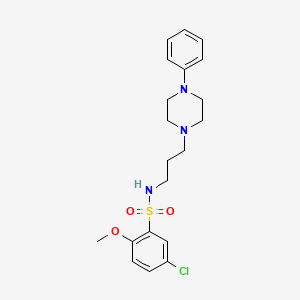
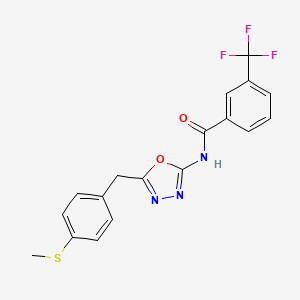
![N-(3,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2738014.png)
![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2738015.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2738016.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2738017.png)